(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative with a complex substitution pattern. Its structure includes:
- Core scaffold: A 1,3-thiazolidin-4-one ring with a thione (C=S) group at position 2.
Thiazolidin-4-ones are known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-19(23-12-10-22(11-13-23)16-5-2-1-3-6-16)8-9-24-20(26)18(29-21(24)28)15-17-7-4-14-27-17/h1-7,14-15H,8-13H2/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZWFFWKJUKCI-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-carbaldehyde with a thiazolidinone derivative under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone core can be reduced to form thiazolidines.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenylpiperazine moiety.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidines and reduced thiazolidinone derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those with furan moieties. These compounds have demonstrated significant inhibitory effects against various bacterial strains. For example, a series of furan chalcone derivatives were evaluated for their ability to inhibit bacterial urease, with some compounds showing promising activity levels comparable to standard drugs . The structural modifications on the furan ring and the thiazolidinone backbone play a crucial role in enhancing their antimicrobial efficacy.
Anticancer Activity
Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives similar to the target compound possess cytotoxic effects against various cancer cell lines. For instance, compounds with a similar thiazolidinone structure have shown effectiveness in inducing apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific signaling pathways . The incorporation of phenylpiperazine moieties has been associated with enhanced biological activity, suggesting that this structural feature may contribute to the compound's overall efficacy against cancer cells.
Enzyme Inhibition
The target compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have revealed their ability to inhibit key enzymes involved in disease processes, such as tyrosinase and urease. For example, certain furan-chalcone derivatives have demonstrated strong tyrosinase inhibitory activity, which is critical in conditions like hyperpigmentation . The presence of specific functional groups within the thiazolidinone framework can significantly influence enzyme interaction and inhibition.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of thiazolidinone derivatives. The position and type of substituents on both the furan and thiazolidinone rings have been shown to affect biological outcomes significantly. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved potency against targeted enzymes or cancer cells .
Case Study 1: Antimicrobial Evaluation
A series of synthesized furan-thiazolidinone derivatives were subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the phenylpiperazine group enhanced antibacterial activity significantly. Compounds exhibiting IC50 values lower than conventional antibiotics were identified, paving the way for further development into therapeutic agents .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cell lines such as HeLa and MCF-7 revealed that certain derivatives of thiazolidinones exhibited cytotoxic effects with IC50 values in the low micromolar range. These studies suggest that compounds incorporating both furan and phenylpiperazine moieties can effectively induce cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anti-cancer applications, it inhibits enzymes such as topoisomerase, preventing DNA replication and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and its analogues:
Key Observations:
Position 5 Modifications: The target compound’s furan-2-yl group contrasts with benzodioxole (9e) or nitrophenyl-furan () substituents. Furan rings enhance π-stacking but may reduce metabolic stability compared to benzodioxole systems .
Position 3 Variations :
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogues:
- Anticancer Activity: Thiazolidinones with nitrophenyl () or halogenated aryl groups () show promise in cancer research, particularly in ferroptosis induction .
- Antimicrobial Properties : Benzodioxole-containing derivatives (e.g., 9e) exhibit activity against microbial targets due to lipophilic aromatic systems .
Biological Activity
The compound (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidinones, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Structure and Properties
The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure is amenable to modifications that can enhance biological activity. The presence of the furan ring and piperazine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that similar compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells, often through the induction of cell cycle arrest at specific phases (G0/G1 or G2/M) .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | B16F10 | 15.6 | Induces apoptosis |
| Compound B | MCF7 | 12.4 | G0/G1 arrest |
| Compound C | HCT116 | 8.9 | G2/M arrest |
Antidiabetic Activity
Thiazolidinones are recognized for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This mechanism is essential for the development of new antidiabetic agents .
Antioxidant Activity
The antioxidant potential of thiazolidinones has been evaluated using various assays, such as DPPH radical scavenging. Compounds similar to the one have demonstrated significant antioxidant activity, suggesting that they can mitigate oxidative stress in biological systems .
Table 2: Antioxidant Activity of Thiazolidinone Derivatives
| Compound | DPPH IC50 (µM) | CEAC Value |
|---|---|---|
| Compound D | 0.54 ± 0.01 | 0.137 ± 0.01 |
| Compound E | 1.82 ± 0.05 | 0.0014 ± 0.0002 |
The biological activities of thiazolidinone derivatives are attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, targeting pathways involved in cancer progression and metabolic disorders.
- Cell Cycle Regulation : These compounds can influence the cell cycle, leading to growth arrest in cancer cells.
- Apoptosis Induction : They may promote programmed cell death through various signaling pathways.
Case Studies
Recent studies have highlighted the efficacy of thiazolidinone derivatives in preclinical models:
- A study demonstrated that a thiazolidinone derivative could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Another investigation revealed that modifications to the thiazolidinone structure enhanced its affinity for PPARγ, leading to improved glucose uptake in diabetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
